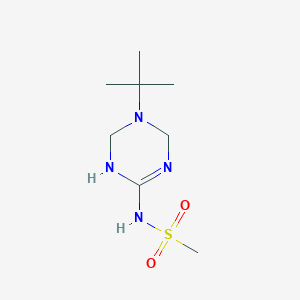

![molecular formula C13H8Cl3NO4S B6118712 4-{[(2,4,5-trichlorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B6118712.png)

4-{[(2,4,5-trichlorophenyl)sulfonyl]amino}benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of benzoic acid, with a sulfonyl amino group attached to the benzene ring . It has been studied in the context of inhibiting the NS5B polymerase of the Hepatitis C virus .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a sulfone was oxidized by heating at reflux with CrO3 in glacial acetic acid to produce a carboxylic acid. This acid was then reacted with thionyl dichloride to produce a benzoyl chloride, which was used in the N-acylation reaction of valine .Molecular Structure Analysis

The molecular structure of this compound can be determined using techniques such as X-ray diffraction . The crystal structure of a similar compound in complex with the HCV NS5B polymerase has been determined .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be similar to those of other aromatic compounds. Electrophilic aromatic substitution is a common reaction for aromatic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be similar to those of other aromatic compounds. For instance, benzoic acid is known to be a crystalline solid with a faintly pleasant odor .Mécanisme D'action

Target of Action

The primary target of 4-{[(2,4,5-trichlorophenyl)sulfonyl]amino}benzoic acid is the Hepatitis C virus NS5B polymerase . This enzyme plays a crucial role in the replication of the Hepatitis C virus, making it a key target for antiviral drugs .

Mode of Action

The compound interacts with the NS5B polymerase by binding to its thumb pocket 2 . This binding inhibits the polymerase’s function, thereby preventing the replication of the Hepatitis C virus .

Biochemical Pathways

The inhibition of the NS5B polymerase disrupts the viral replication pathway of the Hepatitis C virus . This disruption prevents the virus from multiplying, which can help to control the spread of the virus within the host organism .

Pharmacokinetics

The compound’s effectiveness against the hepatitis c virus suggests that it has sufficient bioavailability to reach its target within the body .

Result of Action

By inhibiting the NS5B polymerase, this compound prevents the replication of the Hepatitis C virus . This can help to reduce the viral load within the host organism, potentially alleviating symptoms and slowing the progression of the disease .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the compound’s effectiveness may be affected by the presence of other medications, the patient’s overall health status, and the specific strain of the Hepatitis C virus present

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using 4-{[(2,4,5-trichlorophenyl)sulfonyl]amino}benzoic acid in lab experiments is its ability to selectively inhibit the activity of carbonic anhydrase. This allows researchers to study the effects of carbonic anhydrase inhibition on various biological processes. However, this compound has limitations as well. It has been shown to be toxic to some cell types at high concentrations, and its effects on other enzymes and biological processes are not well understood.

Orientations Futures

There are several future directions for research on 4-{[(2,4,5-trichlorophenyl)sulfonyl]amino}benzoic acid. One area of interest is the development of this compound analogs that have improved selectivity and potency. Another area of research is the investigation of the effects of this compound on other biological processes and enzymes. Additionally, the potential applications of this compound in the treatment of diseases such as osteoporosis and glaucoma are areas of active research.

Méthodes De Synthèse

The synthesis of 4-{[(2,4,5-trichlorophenyl)sulfonyl]amino}benzoic acid involves the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with 4-aminobenzoic acid in the presence of a base such as triethylamine. The reaction takes place under reflux conditions and yields this compound as a product.

Applications De Recherche Scientifique

4-{[(2,4,5-trichlorophenyl)sulfonyl]amino}benzoic acid has been widely used in scientific research as a tool to study various biological processes. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in many physiological processes such as acid-base balance, respiration, and bone resorption.

Analyse Biochimique

Biochemical Properties

4-{[(2,4,5-Trichlorophenyl)sulfonyl]amino}benzoic acid plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One notable interaction is with the hepatitis C virus (HCV) NS5B polymerase, where it acts as a non-nucleoside inhibitor . This compound binds to the thumb pocket 2 of the NS5B polymerase, inhibiting its activity and thereby preventing viral replication

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In hepatocytes, for instance, this compound has been shown to inhibit the replication of HCV by targeting the NS5B polymerase This inhibition disrupts the viral life cycle, leading to a decrease in viral load

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through binding interactions with biomolecules. The compound binds to the thumb pocket 2 of the HCV NS5B polymerase, inhibiting its enzymatic activity . This binding prevents the polymerase from synthesizing viral RNA, thereby halting viral replication. Additionally, this compound may interact with other enzymes and proteins, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its inhibitory activity over extended periods

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound effectively inhibits HCV replication without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and alterations in liver function have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to its inhibitory activity on HCV NS5B polymerase The compound interacts with enzymes and cofactors involved in viral RNA synthesis, disrupting the viral replication process

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its efficacy. The compound is transported into cells via specific transporters and binding proteins, which facilitate its accumulation in target tissues . Once inside the cells, this compound localizes to specific compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on viral replication.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments within the cell, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . This localization enables this compound to interact with its target biomolecules, such as the HCV NS5B polymerase, and inhibit viral replication effectively.

Propriétés

IUPAC Name |

4-[(2,4,5-trichlorophenyl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl3NO4S/c14-9-5-11(16)12(6-10(9)15)22(20,21)17-8-3-1-7(2-4-8)13(18)19/h1-6,17H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWKGDOBWAMRATO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-furyl)-7-(trifluoromethyl)-2-[(2,4,6-trimethyl-1-piperidinyl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B6118638.png)

![4-{[[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl](methyl)amino]methyl}-1-ethyl-2-pyrrolidinone](/img/structure/B6118645.png)

![2-{[(4-amino-2-methyl-5-pyrimidinyl)methyl]thio}-6-oxo-4-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile](/img/structure/B6118648.png)

![3-(diphenylmethyl)-5-(methoxyacetyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6118649.png)

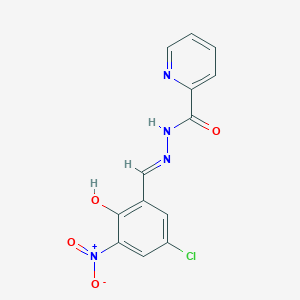

![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B6118659.png)

![2-chloro-N-{[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6118674.png)

![N-{1-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B6118681.png)

![2-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B6118695.png)

![5-(1,3-benzodioxol-5-yl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6118700.png)

![6-{[(4-chlorophenyl)thio]methyl}-2-[(4-methyl-2-quinazolinyl)amino]-4(1H)-pyrimidinone](/img/structure/B6118702.png)

![N-(5-chloro-2-methoxyphenyl)-3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]propanamide](/img/structure/B6118709.png)

![N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea](/img/structure/B6118727.png)